Bantag-1 is a synthetic peptide antagonist specifically designed to target bombesin receptor subtype-3 (BRS-3). This compound has garnered attention for its potential applications in cancer research and therapeutic interventions due to its high affinity and specificity for BRS-3, which is implicated in various physiological processes and pathologies, including lung cancer. The development of Bantag-1 aims to provide a tool for studying the pharmacology of bombesin receptors and their roles in cellular signaling pathways.
Bantag-1 is classified as a peptide antagonist belonging to the bombesin receptor family. It was developed through solid-phase peptide synthesis techniques, employing standard methods that ensure high purity and proper folding of the peptide structure. The compound is primarily used in research settings to investigate bombesin receptor interactions and their biological implications .
The synthesis of Bantag-1 employs solid-phase peptide synthesis using Boc (tert-butyloxycarbonyl) chemistry on methyl benzhydrylamine resin. This method allows for the sequential addition of amino acids to form the desired peptide chain. After synthesis, the peptide is cleaved from the resin using hydrogen fluoride, yielding free peptide amides. The crude product undergoes purification through preparative high-performance liquid chromatography (HPLC), typically achieving a purity level of 97% or higher .
The synthesis process involves several key steps:
Bantag-1's structure consists of a sequence of amino acids that confer its specificity for the bombesin receptor subtype-3. The precise amino acid sequence and configuration are critical for its binding affinity and biological activity.
The molecular mass of Bantag-1 can be determined through matrix-assisted laser desorption mass spectrometry, which provides accurate measurements that align with theoretical values based on its amino acid composition .
Bantag-1 interacts selectively with BRS-3, inhibiting receptor-mediated signaling pathways. In vitro studies demonstrate that Bantag-1 effectively blocks bombesin-induced contractions in smooth muscle tissues, indicating its role as an antagonist in physiological responses mediated by bombesin receptors .
The binding affinity of Bantag-1 for BRS-3 can be quantified through competitive binding assays, where it displaces radiolabeled ligands from the receptor sites, allowing for determination of IC50 values that reflect its potency as an antagonist .
Bantag-1 exerts its pharmacological effects by binding to the bombesin receptor subtype-3, preventing the activation of downstream signaling cascades typically triggered by bombesin agonists. This blockade results in reduced cellular responses associated with BRS-3 activation, such as cell proliferation and contraction in smooth muscle tissues .
Experimental data indicate that Bantag-1 significantly inhibits bombesin-induced contractions in various tissues at concentrations around 1 micromolar, showcasing its effectiveness as a competitive antagonist .
Bantag-1 is typically found as a white powder at room temperature, with solubility in aqueous buffers commonly used in biological assays.
The chemical stability of Bantag-1 under physiological conditions has been evaluated, confirming that it maintains integrity over time when stored appropriately. Its interaction with other biomolecules can be assessed through various biochemical assays designed to study protein-ligand interactions.
Relevant data include:
Bantag-1 has significant potential applications in scientific research:
Bombesin Receptor Subtype-3 (BRS-3) belongs to the bombesin receptor family of G protein-coupled receptors, which includes three mammalian subtypes: neuromedin B receptor (BB1), gastrin-releasing peptide receptor (BB2), and BRS-3 (BB3). BRS-3 shares approximately 47% amino acid identity with the neuromedin B receptor and 51% with the gastrin-releasing peptide receptor [2] [7]. Phylogenetic analyses reveal that BRS-3 diverged early from a common ancestor shared with neuromedin B receptor and gastrin-releasing peptide receptor during vertebrate evolution [1]. Unlike neuromedin B receptor and gastrin-releasing peptide receptor—which have well-characterized endogenous peptide ligands (neuromedin B and gastrin-releasing peptide, respectively)—BRS-3 remains an orphan receptor with no identified high-affinity natural ligand in mammals [2] [9]. This receptor is highly conserved across placental mammals but exhibits significant structural divergence from non-placental vertebrate orthologs, which retain affinity for bombesin-like peptides [9].
The orphan status of Bombesin Receptor Subtype-3 has presented substantial obstacles to elucidating its physiological roles. Unlike typical G protein-coupled receptors that require ligand binding for activation, placental mammalian Bombesin Receptor Subtype-3 exhibits constitutive activity through ligand-independent signaling via Gq, Gs, and G12 proteins [9]. This basal signaling complicates the distinction between ligand-dependent and ligand-independent functions in experimental systems. Furthermore, the absence of a natural agonist has hindered the development of selective pharmacological tools for receptor characterization [2] [5]. Previous attempts to deorphanize Bombesin Receptor Subtype-3 have yielded only low-affinity candidates (e.g., hemorphins), none of which satisfy rigorous pharmacological criteria for endogenous ligands [2]. Additionally, the receptor’s structural uniqueness—particularly in extracellular domain 1 and transmembrane domain 3—limits extrapolation from known bombesin receptor pharmacology [3] [9].
Bantag-1 (Boc-Phe-His-4-amino-5-cyclohexyl-2,4,5-trideoxypentonyl-Leu-(3-dimethylamino)benzyl amide-N-methyl ammonium trifluoroacetate) emerged as a breakthrough peptide antagonist specifically designed to target Bombesin Receptor Subtype-3 [3] [6]. Its development addressed the critical need for high-affinity, selective ligands to probe Bombesin Receptor Subtype-3 function without cross-reactivity with neuromedin B receptor or gastrin-releasing peptide receptor. With a binding affinity (Ki = 1.3 nM) and selectivity >10,000-fold over other bombesin receptors, Bantag-1 provided the first reliable pharmacological tool for distinguishing Bombesin Receptor Subtype-3-specific signaling from neuromedin B receptor/gastrin-releasing peptide receptor-mediated effects [3] [6]. This selectivity enabled researchers to investigate Bombesin Receptor Subtype-3's roles in energy homeostasis, tumor growth, and glucose metabolism through loss-of-function studies [6] [8]. Consequently, Bantag-1 has become indispensable for validating Bombesin Receptor Subtype-3 as a therapeutic target and advancing deorphanization efforts.
Molecular Pharmacology of Bantag-1
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 37841-04-6
CAS No.: 84285-33-6